REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[CH:8]=[O:9].[BH4-].[Na+].O>CO>[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[CH2:8][OH:9] |f:1.2|
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=CN1C)C=O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
The resultant residue was treated with EtOAc (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=CN1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 397 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |